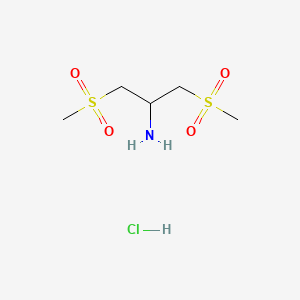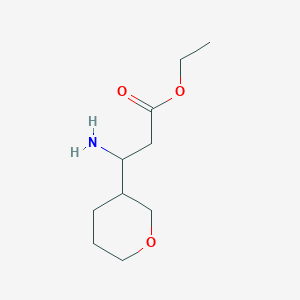
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Vorbereitungsmethoden
The synthesis of 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of thiophene derivatives followed by carboxylation. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The carboxylation step can be performed using carbon dioxide under high pressure .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid include other thiophene derivatives such as 5-Bromo-2-thiophenecarboxylic acid and 5-Bromo-2-thiophenecarboxaldehyde . These compounds share the thiophene ring structure but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The unique combination of the bromine atom and the 2,4-dimethylpentan-3-yl group in this compound provides distinct electronic and steric properties that make it valuable for specific applications .
Eigenschaften
Molekularformel |
C12H17BrO2S |
|---|---|
Molekulargewicht |
305.23 g/mol |
IUPAC-Name |
5-bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H17BrO2S/c1-6(2)10(7(3)4)8-5-9(13)16-11(8)12(14)15/h5-7,10H,1-4H3,(H,14,15) |
InChI-Schlüssel |
RCLQWCLWRIILDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=C(SC(=C1)Br)C(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13630810.png)








![3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride](/img/structure/B13630867.png)

![{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13630879.png)

